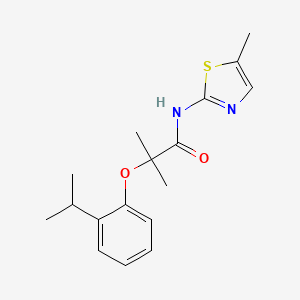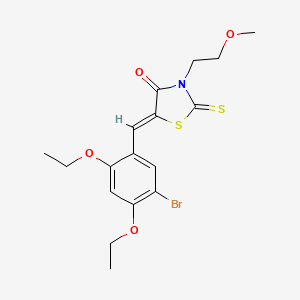
2-(2-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including cancer treatment, neurological disorders, and cardiovascular disease. In
Mechanism of Action
The mechanism of action of 2-(2-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. It has also been shown to activate certain receptors in the body, such as the peroxisome proliferator-activated receptor gamma.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects, as it inhibits the production of certain inflammatory cytokines. It has also been shown to have antioxidant effects, as it scavenges free radicals in the body. Additionally, this compound has been shown to have vasodilatory effects, which can help to improve blood flow and reduce blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide in lab experiments is its potential to inhibit cancer cell growth. This compound has shown promise as a potential anticancer agent, and could be useful in studying the mechanisms of cancer cell growth and development. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which could be useful in studying the mechanisms of various diseases.
One limitation of using 2-(2-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in experiments. Additionally, the mechanism of action of this compound is not fully understood, which could make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-(2-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide. One area of research is further elucidating the mechanism of action of this compound. Understanding how this compound works in the body could lead to the development of more effective treatments for various diseases.
Another area of research is exploring the potential applications of this compound in treating other diseases. For example, this compound has shown promise in treating cardiovascular disease, and could be further studied in this area. Additionally, this compound could be studied for its potential applications in treating other neurological disorders, such as Huntington's disease.
Overall, 2-(2-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a promising compound for scientific research. Its potential applications in various areas of research make it an important compound to study further.
Synthesis Methods
The synthesis method for 2-(2-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves several steps. The starting materials for the synthesis are 2-isopropylphenol, 2-bromo-2-methylpropanoic acid, and 5-methyl-1,3-thiazole-2-amine. These materials are reacted together in the presence of a catalyst to form the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
2-(2-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been studied for its potential applications in various areas of scientific research. One area of research is cancer treatment. This compound has shown promise as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential applications in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential applications in treating cardiovascular disease, as it has been shown to have vasodilatory effects.
properties
IUPAC Name |
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(2-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11(2)13-8-6-7-9-14(13)21-17(4,5)15(20)19-16-18-10-12(3)22-16/h6-11H,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDYNMRRZGNMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)(C)OC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5102108.png)
![2-(4-chlorobenzyl)-4-[(2,5-dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5102114.png)
![(2R*,6S*)-4-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5102118.png)
![N-(4-fluorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5102132.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102142.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5102150.png)
![3-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5102157.png)

![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-fluorobenzamide](/img/structure/B5102169.png)


![2-(4-bromophenyl)-2-oxoethyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B5102178.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5102188.png)
![diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5102197.png)